5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, including the formation of the pyrimidoquinoline core and the introduction of the hydroxyphenyl and nitrobenzylsulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the nitro group can produce amines.
Scientific Research Applications
5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-hydroxyphenyl)pentanoic acid
- 4-nitrobenzyl carbamates
- Pyrimidoquinoline derivatives
Uniqueness
What sets 5-(4-hydroxyphenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H20N4O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H20N4O5S/c29-16-10-6-14(7-11-16)19-20-17(2-1-3-18(20)30)25-22-21(19)23(31)27-24(26-22)34-12-13-4-8-15(9-5-13)28(32)33/h4-11,19,29H,1-3,12H2,(H2,25,26,27,31) |
InChI Key |
MBQFZCONBFXWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O)C(=O)C1 |
Origin of Product |
United States |
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